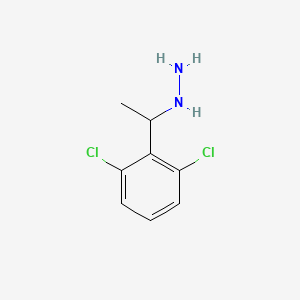
(1-(2,6-Dichlorophenyl)ethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,6-Dichlorophenyl)ethyl)hydrazine: is an organic compound characterized by the presence of a hydrazine group attached to a 2,6-dichlorophenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorophenyl)ethyl)hydrazine typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-(2,6-Dichlorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, (1-(2,6-Dichlorophenyl)ethyl)hydrazine is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and develop new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its derivatives are studied for their pharmacological effects and potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1-(2,6-Dichlorophenyl)ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The compound may also interfere with cellular processes by inhibiting enzymes or disrupting cellular structures .
Comparison with Similar Compounds
- 2,6-Dichlorophenylhydrazine
- 1-(2,6-Dichlorophenyl)hydrazine
- 2,6-Dichlorobenzaldehyde hydrazone
Comparison: Compared to similar compounds, (1-(2,6-Dichlorophenyl)ethyl)hydrazine is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H10Cl2N2/c1-5(12-11)8-6(9)3-2-4-7(8)10/h2-5,12H,11H2,1H3 |
InChI Key |
NUGVRIWTZLKNST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















